Cas no 83846-99-5 (Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate)

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate structure
83846-99-5 structure
Product name:Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate
CAS No:83846-99-5
MF:C46H26N9Na5O15S3
MW:1155.89380025864
CID:729489

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-[[4-[[4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)azo]sulfo-1-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]sulfo-1-naphthalenyl]azo]-2-hydroxy-,pentasodium salt (9CI)
    • Pentasodium 5-[[4-[[4-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]sulphonato-1-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]sulphonato-1-naphthyl]azo]salicylate
    • Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]di
    • Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate
    • Inchi: 1S/C46H31N9O15S3.5Na/c56-38-17-14-26(19-33(38)45(58)59)49-52-36-22-41(72(65,66)67)43(31-7-3-1-5-29(31)36)54-48-25-11-9-24(10-12-25)47-35-16-13-28(21-40(35)71(62,63)64)50-53-37-23-42(73(68,69)70)44(32-8-4-2-6-30(32)37)55-51-27-15-18-39(57)34(20-27)46(60)61;;;;;/h1-23,47,56-57H,(H,58,59)(H,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70);;;;;/q;5*+1/p-5/b52-49+,53-50+,54-48+,55-51+;;;;;
    • InChI Key: UDARGQXMDNKKQG-AXQQMRGDSA-I
    • SMILES: S(C1C=C(C2C=CC=CC=2C=1/N=N/C1C=CC(=C(C(=O)[O-])C=1)O)/N=N/C1C=CC(=C(C=1)S(=O)(=O)[O-])NC1C=CC(=CC=1)/N=N/C1=C(C=C(C2C=CC=CC=21)/N=N/C1C=CC(=C(C(=O)[O-])C=1)O)S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 24
  • Heavy Atom Count: 78
  • Rotatable Bond Count: 10
  • Complexity: 2340
  • Topological Polar Surface Area: 428

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate Related Literature

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk